(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride

Pharmaceutical Synthesis Chiral Purity Amoxicillin

Chiral resolution of racemic intermediates drives up cost in β-lactam API manufacturing. (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride (CAS 127369-30-6) eliminates this bottleneck: • Pre-defined (S)-stereocenter removes need for downstream chiral separation in Amoxicillin & Cefadroxil synthesis. • Dual utility: serves as both synthetic intermediate and certified reference standard (Cefadroxil Impurity 2 / Amoxicillin Impurity 19). • Available in ≥95% purity with full analytical documentation (COA, HPLC, NMR).

Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
CAS No. 127369-30-6
Cat. No. B165814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride
CAS127369-30-6
Molecular FormulaC9H12ClNO3
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=C(C=C1)O)N.Cl
InChIInChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H/t8-;/m0./s1
InChIKeyUYCKVJUNDXPDJH-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: S-Methyl 2-amino-2-(4-hydroxyphenyl)acetate HCl


(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride (CAS 127369-30-6), also known as L-p-Hydroxyphenylglycine Methyl Ester Hydrochloride, is a chiral amino acid derivative used primarily as a pharmaceutical intermediate [1]. It serves as a key reagent in the enzymatic and chemical synthesis of β-lactam antibiotics, most notably Amoxicillin and Cefadroxil . As the hydrochloride salt of the (S)-enantiomer, it provides a pre-defined stereocenter that eliminates the need for later-stage chiral separations in synthetic pathways . The compound is also utilized as a fully characterized reference standard for active pharmaceutical ingredients (APIs) and their impurities [2].

C

Chiral (S)-enantiomer intermediate for enzymatic β-lactam synthesis

R

Characterized reference standard for Amoxicillin and Cefadroxil APIs

P

Pre-defined stereocenter eliminates later-stage chiral separation

Stereochemical Necessity for S-Methyl 2-amino-2-(4-hydroxyphenyl)acetate HCl


Substitution of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride (CAS 127369-30-6) with its (R)-enantiomer (CAS 37763-23-8) or the racemic mixture (CAS 43189-12-4) is not a viable procurement strategy for the synthesis of β-lactam antibiotics. The (R)-enantiomer is the essential building block for the D- side chain of Amoxicillin and Cefadroxil [1], and its specific stereochemistry is critical for the final drug's antibacterial activity [2]. Using the racemic mixture introduces an unwanted 50% of the (S)-enantiomer, which would be an impurity requiring costly and inefficient downstream purification . This makes the procurement of the enantiomerically pure compound a critical decision point for process efficiency and product quality, as quantified in the following evidence.

Target
(S)-enantiomer HCl

Defined stereochemistry for enzymatic amoxicillin pathway

(R) or Racemate
Enantiomer mismatch

(R)-enantiomer may not support the same enzymatic synthesis; racemate introduces 50% unwanted isomer, requiring purification

Key Differentiators: S-Methyl 2-amino-2-(4-hydroxyphenyl)acetate HCl


Chemical Purity: (S)- vs. (R)-Enantiomer and Racemate

The target compound is available from multiple vendors with a specified minimum HPLC purity of 98% . This level of purity is comparable to the (R)-enantiomer, which is also commonly specified at 98% . The racemic mixture (CAS 43189-12-4) is available at 95-98% purity but does not offer enantiomeric purity . For procurement, the choice is not about a purity advantage but about the process benefit of starting with a single enantiomer, which avoids the inherent yield loss and purification costs associated with resolving a racemate.

Purity spec
Data to verify
Min. 98%
Equivalent HPLC purity to (R)-enantiomer; racemate lacks enantiomeric purity
Supplier specification; enantiomeric identity must be confirmed
Pharmaceutical Synthesis Chiral Purity Amoxicillin

Enzymatic Synthesis: Validated vs. Unexplored

The target compound is a well-documented reagent for the enzymatic synthesis of Amoxicillin. A patent (CN-104762359-A) explicitly describes a process where 6-APA and L-p-hydroxyphenylglycine methyl ester (the target compound) are reacted under the action of G acylase to generate amoxicillin [1]. This is in contrast to the D-tyrosine methyl ester analog, which, while having anticancer activity in animal models , lacks a well-defined, scaled role in β-lactam antibiotic production. This established industrial application provides procurement certainty.

Enzymatic synthesis
Reported
Patented enzymatic process with G acylase explicitly names this (S)-ester
Documented industrial application context; analog lacks comparable validated role
Patent CN-104762359-A
Enzymatic Synthesis Amoxicillin Biocatalysis

Reference Standard Qualification vs. Research-Grade

The target compound is offered as a fully characterized reference standard for the APIs Amoxicillin and Cefadroxil [1]. This is a key differentiator from simpler analogs like 4-hydroxyphenylglycine, which may only be available as a research-grade chemical. The product can be supplied with further traceability to pharmacopeial standards (USP or EP) upon feasibility [2], a requirement for analytical method validation (AMV) and quality control (QC) in drug manufacturing.

Reference standard
Context-dependent
Characterized standard for Amoxicillin/Cefadroxil; traceable to USP/EP upon feasibility
Supports analytical method validation; research-grade alternatives lack this qualification
Vendor-dependent; confirm lot-specific documentation
Analytical Chemistry Reference Standard Quality Control

Optimal Application Scenarios: S-Methyl 2-amino-2-(4-hydroxyphenyl)acetate HCl


Amoxicillin Synthesis

As a key reagent in the synthesis of the β-lactam antibiotic Amoxicillin, this compound is used in both enzymatic and chemical synthetic pathways . Its specific (S)-stereochemistry is crucial for the final drug's activity, making it a non-substitutable intermediate in these processes [1].

Cefadroxil and Cephalosporin Synthesis

The compound serves as a chiral building block in the synthesis of the cephalosporin antibiotic Cefadroxil [2]. Its role as a reference standard for Cefadroxil API underscores its importance in quality control and analytical method development for this drug [3].

Analytical Method Development for Amoxicillin

Due to its availability as a highly characterized reference standard, this compound is ideally suited for developing and validating analytical methods (e.g., HPLC) for the detection and quantification of Amoxicillin and its related impurities [4]. This is essential for meeting regulatory requirements in pharmaceutical manufacturing.

Cefadroxil Impurity Profiling

The compound is specifically identified as Cefadroxil Impurity 2, making it a critical tool for impurity profiling and quality control in Cefadroxil drug substance and product manufacturing [3].

Application
Selection Property
Validation Focus
Enzymatic Amoxicillin synthesis
Chiral (S)-intermediate with documented enzyme compatibility
Stereochemical fidelity and process yield
Cefadroxil intermediate
Enantiomerically pure building block
Chiral identity and purity consistency
Amoxicillin analytical method development
Characterized reference standard
HPLC retention, linearity, and impurity resolution
Cefadroxil impurity profiling
Identified as Cefadroxil Impurity 2
Peak identification and quantification in QC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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